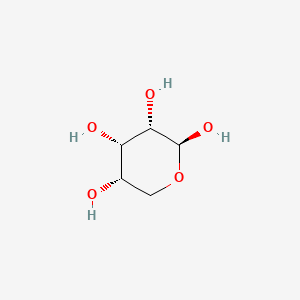

beta-L-ribopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7296-62-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

InChI Key |

SRBFZHDQGSBBOR-FCAWWPLPSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

physical_description |

White odorless powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

The History and Discovery of L-Ribose: A Technical Guide

Abstract

L-ribose, the enantiomer of the naturally occurring D-ribose, has transitioned from a laboratory curiosity to a critical component in the synthesis of antiviral and anticancer nucleoside analogues. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of L-ribose. It details the initial preparation by Emil Fischer and Oscar Piloty in 1891 and contrasts it with modern chemical and enzymatic production methods. The guide also summarizes the key physicochemical properties of L-ribose and elucidates its primary biological significance as a precursor to L-nucleoside therapeutics, including their mechanism of action. Detailed experimental protocols for synthesis and characterization, along with graphical representations of key pathways and workflows, are provided to support researchers, scientists, and drug development professionals.

Introduction

Ribose, a five-carbon aldopentose, is a fundamental building block of life, forming the backbone of ribonucleic acid (RNA). In nature, ribose exists predominantly as D-ribose. Its mirror image, L-ribose, is an unnatural sugar that is not typically found in biological systems.[1] The initial synthesis of L-ribose was a landmark achievement in stereochemistry and carbohydrate chemistry. Today, L-ribose is of significant interest to the pharmaceutical industry as a chiral precursor for the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities.[2] This guide delves into the historical context of L-ribose's discovery, its synthesis, properties, and its crucial role in modern medicine.

History of the Discovery of L-Ribose

The story of L-ribose is intrinsically linked to the pioneering work of German chemist Emil Fischer, a Nobel laureate whose research laid the foundations of carbohydrate chemistry.

-

1891: First Preparation by Fischer and Piloty: L-ribose was first prepared in 1891 by Emil Fischer and his student, Oscar Piloty.[1] Their work was published in the scientific journal Berichte der deutschen chemischen Gesellschaft.[3] They synthesized L-ribonic acid, the precursor to L-ribose, from L-arabinose. At the time, this was a significant achievement in understanding the stereoisomerism of sugars. Fischer named the new sugar "ribose" as a partial rearrangement of the name of the starting sugar, "arabinose."[1]

-

1909: Recognition of D-Ribose as the Natural Enantiomer: It was not until nearly two decades later, in 1909, that the biological significance of the other enantiomer, D-ribose, was uncovered. The Russian-American biochemist Phoebus Levene, along with Walter Jacobs, recognized D-ribose as a natural product and an essential component of nucleic acids.[1] They correctly identified Fischer and Piloty's product as the unnatural enantiomer, L-ribose.

Physicochemical Properties of L-Ribose

L-ribose is a white, crystalline powder with physical and chemical properties that are largely similar to its D-enantiomer, with the key difference being its opposite optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1] |

| Molar Mass | 150.13 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 85-92 °C | [2] |

| Solubility in Water | Soluble (100 mg/ml) | |

| Specific Optical Rotation ([α]D) | +19° to +21° (c=2, water) | [2] |

Synthesis of L-Ribose

While historically prepared through chemical epimerization, modern methods for L-ribose synthesis include both advanced chemical routes and more sustainable biotechnological approaches.

Historical Chemical Synthesis: Epimerization of L-Arabinose

Fischer and Piloty's original synthesis involved the epimerization of L-arabinose at the C2 position. While the exact protocol from their 1891 paper is not detailed here, the general principle involved converting the aldehyde group of L-arabinose to a carboxylic acid to form L-arabinonic acid. This was followed by a series of reactions to invert the stereochemistry at the C2 carbon, and subsequent reduction back to the aldehyde to yield L-ribose. This process was crucial in establishing the stereochemical relationship between the pentose (B10789219) sugars.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. historyofscience.com [historyofscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of β-L-Ribopyranose

This guide provides a detailed examination of the stereochemical features of β-L-ribopyranose, a pentose (B10789219) sugar of significant interest in medicinal chemistry and drug development. As the enantiomer of the naturally abundant D-ribose, a core component of RNA, L-ribose and its derivatives are crucial for the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents.[1][2] Understanding the precise three-dimensional arrangement of this molecule is fundamental to designing effective therapeutic agents.

Fundamental Concepts in Carbohydrate Stereochemistry

To fully appreciate the stereochemistry of β-L-ribopyranose, a review of fundamental carbohydrate terminology is necessary.

-

Chirality and Enantiomers: Carbohydrates contain multiple chiral centers, giving rise to stereoisomers. The D- and L- a designation for a monosaccharide is determined by the configuration of the chiral center furthest from the carbonyl group.[3] In the Fischer projection of L-ribose, the hydroxyl group on C-4 points to the left. β-L-ribopyranose is the enantiomer, or non-superimposable mirror image, of β-D-ribopyranose.[4][5]

-

Cyclization and Anomers: In solution, pentoses and hexoses exist in equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetal or hemiketal structures.[6][7] The cyclization of ribose involves the reaction of the C-4 hydroxyl group with the C-1 aldehyde, forming a six-membered ring known as a pyranose. This process creates a new chiral center at C-1, the anomeric carbon.[6]

-

α and β Anomers: The two possible stereoisomers at the anomeric carbon are called anomers, designated as alpha (α) and beta (β).[6][8] For L-sugars in a Haworth projection, the β anomer is defined as having the anomeric hydroxyl group cis (on the same side) to the substituent on the stereocenter that defines the L-configuration (the C-4 hydroxyl group). In the more stable chair conformation, this results in the anomeric hydroxyl group typically being in an equatorial position.[8]

Conformational Analysis of β-L-Ribopyranose

The six-membered pyranose ring is not planar and adopts puckered chair conformations to minimize steric strain and torsional strain. For β-L-ribopyranose, two primary chair conformations exist in equilibrium: ¹C₄ and ⁴C₁.

-

Chair Conformations (¹C₄ and ⁴C₁): The notation indicates which carbon atoms are positioned "up" (superscript, on the left) and "down" (subscript, on the right) relative to a reference plane. For L-sugars, the ¹C₄ conformation (the mirror image of the ⁴C₁ conformation of D-sugars) is generally more stable.

-

Substituent Orientation: In the ¹C₄ conformation of β-L-ribopyranose, the hydroxyl groups at C-1 (anomeric), C-2, and C-3 are in equatorial positions, while the hydroxyl group at C-4 is axial. The alternative ⁴C₁ conformation would place the C-1, C-2, and C-3 hydroxyls in axial positions, which is sterically unfavorable.

-

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance.[9] However, in aqueous solutions, steric factors and solvation effects often dominate, leading to the equatorial anomer being more stable. Computational studies on D-ribose have shown that the two β-pyranose chair conformers are the lowest in energy.[10]

Quantitative Structural Data

While extensive experimental data specifically for β-L-ribopyranose is scarce due to its non-natural origin, computational studies provide valuable insights. The data presented below are derived from computational analyses of D-ribopyranose, which, as the enantiomer, possesses identical bond lengths, bond angles, and relative conformational energies.

| Parameter | Conformation | Value | Source |

| Relative Free Energy (ΔG) | β-pyranose (¹C₄ vs ⁴C₁) | The two chair conformers are within 0.9 kJ/mol of each other. | Computational Study[10] |

| Anomeric Torsion Angle (H-C1-O1-H) | β-pyranose | -10.9° in a related deoxy-sugar crystal structure. | X-ray Crystallography[11] |

| Ring Torsion Angles | β-pyranose (¹C₄) | Varies, consistent with a puckered chair structure. | Computational Study[10][12] |

Note: Precise bond lengths and angles are highly dependent on the specific crystalline form or computational model used. The values serve as representative estimates.

Experimental Protocols for Stereochemical Determination

The elucidation of carbohydrate stereochemistry relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR is the most powerful tool for studying the structure and conformational dynamics of carbohydrates in solution.[13]

-

Objective: To determine the connectivity, configuration, and conformation of β-L-ribopyranose in solution, and to quantify the equilibrium between different isomers (anomers, conformers).[14]

-

Methodology:

-

Sample Preparation: Dissolve a pure sample of L-ribose (which will exist as an equilibrium mixture in solution) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H-1) signal is typically well-resolved and appears at a distinct chemical shift (around 4.5-5.5 ppm).

-

The chemical shift and, more importantly, the coupling constant (³J) between H-1 and H-2 are diagnostic of the anomeric configuration. For β-pyranosides with a trans-diaxial relationship between H-1 and H-2, a large coupling constant (~8-10 Hz) is expected. For an axial-equatorial or equatorial-equatorial relationship, a smaller coupling constant (~1-4 Hz) is observed.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-1) is sensitive to its configuration.

-

-

2D NMR Experiments (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of all proton signals in the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the relative orientation of substituents and confirming the chair conformation. For example, strong NOEs between protons at positions 1, 3, and 5 indicate they are on the same face of the ring (axial).

-

-

-

Data Interpretation: By integrating the signals corresponding to the α and β anomers in the ¹H NMR spectrum, their relative populations in solution at equilibrium can be determined.[15]

X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of a molecule in its solid, crystalline state.

-

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of β-L-ribopyranose.

-

Methodology:

-

Crystallization: The primary challenge is to grow a high-quality single crystal of the desired anomer, β-L-ribopyranose. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol). It can be difficult to crystallize a single anomer from the equilibrium mixture.[15]

-

Data Collection: Mount the single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement:

-

The diffraction pattern (a collection of reflection intensities and positions) is processed to determine the unit cell dimensions and space group of the crystal.

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is refined by iteratively adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

-

-

Data Presentation: The final result is a detailed 3D model of the molecule, including precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsion angles) can be calculated.[16][17]

Conclusion

The stereochemistry of β-L-ribopyranose is defined by its L-configuration, the β-orientation of its anomeric hydroxyl group, and its preference for a ¹C₄ chair conformation in which the majority of its hydroxyl substituents occupy equatorial positions. This specific three-dimensional architecture is paramount to its interaction with enzymes and its function as a building block for L-nucleoside analogues. A thorough understanding of its conformational preferences and the experimental methods used for its characterization is essential for professionals engaged in the design and synthesis of novel carbohydrate-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. beta-L-Ribopyranose | C5H10O5 | CID 12306941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-D-Ribopyranose | C5H10O5 | CID 441481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.1 Basics of Carbohydrates and their Stereochemistry | BS1005 / CM1051: Biochemistry I [bookdown.org]

- 8. eightfoldlearning.com [eightfoldlearning.com]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Deoxy-beta-D-ribo-hexopyranose (3-deoxy-beta-D-glucopyranose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cigs.unimo.it [cigs.unimo.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Conformational Landscape of L-Ribopyranose Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of L-ribopyranose anomers, providing a comprehensive overview of their stable conformations, the underlying stereoelectronic principles, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development, where a thorough understanding of carbohydrate structure is paramount.

Introduction to L-Ribopyranose Conformations

L-ribose, an aldopentose, is a crucial component of various biological molecules. In solution, it exists as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose form generally being predominant. The pyranose ring of L-ribose can exist as two anomers, α-L-ribopyranose and β-L-ribopyranose, which differ in the stereochemistry at the anomeric carbon (C-1). Each of these anomers can adopt several conformations, primarily the stable chair conformations and the less stable boat and skew-boat forms.

The conformational equilibrium of these anomers is governed by a delicate balance of steric and stereoelectronic effects. The primary factors influencing the stability of different conformers include:

-

Steric Interactions: Bulky substituents, such as hydroxyl groups, preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which are sterically unfavorable.

-

Anomeric Effect: This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation.[1] This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O1 bond.[1]

Due to the enantiomeric relationship, the conformational behavior of L-ribopyranose is expected to mirror that of its more extensively studied counterpart, D-ribopyranose, in an achiral solvent. Experimental data for D-ribose in aqueous solution indicates that the pyranose form constitutes the majority of the equilibrium mixture, with the β-anomer being more abundant than the α-anomer.[2][3]

Conformational Equilibrium of L-Ribopyranose Anomers

The pyranose ring, analogous to cyclohexane, can adopt two primary chair conformations, designated as ⁴C₁ (the number of the carbon at the "head" of the chair and the carbon at the "foot") and ¹C₄. For L-sugars, the ¹C₄ conformation is often more stable. The relative populations of these conformers are dictated by the energetic balance between steric hindrance and the anomeric effect.

Quantitative Conformational Analysis

The following tables summarize the key quantitative data regarding the conformational equilibrium of L-ribopyranose anomers in aqueous solution. The data for the relative populations of the α and β anomers are based on experimental studies of D-ribose, and it is assumed that the enantiomeric L-ribose exhibits a similar distribution.[2][3] The relative energies and populations of the individual chair conformers are derived from computational studies on D-ribose.

| Anomer | Pyranose Form Population (%) |

| β-L-ribopyranose | ~59 |

| α-L-ribopyranose | ~20 |

Table 1: Experimentally derived equilibrium populations of L-ribopyranose anomers in aqueous solution (inferred from D-ribose data).[2][3]

| Anomer | Conformation | Relative Free Energy (kcal/mol) | Population (%) |

| α-L-ribopyranose | ¹C₄ | 0.00 | Major |

| ⁴C₁ | > 1.0 | Minor | |

| β-L-ribopyranose | ¹C₄ | 0.00 | Major |

| ⁴C₁ | ~0.2 | Minor |

Table 2: Calculated relative free energies and populations of the major chair conformations of L-ribopyranose anomers in the gas phase (inferred from D-ribose data). In aqueous solution, the relative populations may vary due to solvation effects.

| Anomer | Proton Pair | Dihedral Angle (°C, ¹C₄) | Typical ³J(H,H) (Hz) |

| α-L-ribopyranose | H1-H2 | ~60 | 2-4 |

| H2-H3 | ~180 | 8-10 | |

| H3-H4 | ~60 | 2-4 | |

| H4-H5ax | ~180 | 8-10 | |

| H4-H5eq | ~60 | 2-4 | |

| β-L-ribopyranose | H1-H2 | ~180 | 8-10 |

| H2-H3 | ~60 | 2-4 | |

| H3-H4 | ~180 | 8-10 | |

| H4-H5ax | ~60 | 2-4 | |

| H4-H5eq | ~60 | 2-4 |

Table 3: Typical vicinal proton-proton coupling constants (³J(H,H)) for the ¹C₄ conformation of L-ribopyranose anomers. These values are estimated based on the Karplus equation and experimental data from related aldopentoses.

| Anomer | Carbon | ¹³C Chemical Shift (ppm) |

| α-L-ribopyranose | C1 | ~94 |

| C2 | ~71 | |

| C3 | ~70 | |

| C4 | ~69 | |

| C5 | ~62 | |

| β-L-ribopyranose | C1 | ~94 |

| C2 | ~73 | |

| C3 | ~71 | |

| C4 | ~70 | |

| C5 | ~62 |

Table 4: Approximate ¹³C NMR chemical shifts for L-ribopyranose anomers in D₂O. These values are based on data from D-ribose and other pentoses.

Experimental and Computational Protocols

The determination of the conformational preferences of L-ribopyranose anomers relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[4] For carbohydrates, a suite of 1D and 2D NMR experiments is typically employed to assign all proton and carbon signals and to derive conformational information.

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of L-ribose in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).

-

Lyophilize the sample and redissolve in D₂O two to three times to exchange all hydroxyl protons for deuterons, simplifying the ¹H NMR spectrum.

-

For the final measurement, dissolve the sample in 0.5 mL of D₂O.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K.

-

¹H NMR (1D):

-

Acquire a standard 1D ¹H spectrum to assess the overall quality of the sample and to observe the anomeric proton signals (typically in the range of 4.5-5.5 ppm).

-

Typical parameters: 16 scans, 2s relaxation delay, 16k data points.

-

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):

-

This experiment is used to identify scalar-coupled protons, allowing for the tracing of the proton connectivity within each sugar ring.

-

Typical parameters: 4-8 scans, 2k x 1k data points, 2s relaxation delay.

-

-

2D TOCSY (Total Correlation Spectroscopy):

-

Provides correlations between all protons within a spin system, which is particularly useful for assigning overlapping proton signals.

-

Typical parameters: 8-16 scans, 2k x 512 data points, 2s relaxation delay, 80-100 ms (B15284909) mixing time.

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

-

Typical parameters: 4-8 scans, 2k x 256 data points, 1.5s relaxation delay.

-

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Shows correlations between protons and carbons separated by two or three bonds, which is useful for confirming assignments and identifying long-range connectivities.

-

Typical parameters: 16-32 scans, 2k x 512 data points, 1.5s relaxation delay.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial information about the stereochemistry and conformation.

-

Typical parameters: 16-32 scans, 2k x 512 data points, 2s relaxation delay, 200-500 ms mixing time.

-

3.1.3. Data Analysis

-

Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

-

Assign all ¹H and ¹³C resonances using the suite of 2D spectra.

-

Extract vicinal ¹H-¹H coupling constants (³J(H,H)) from the high-resolution 1D ¹H or DQF-COSY spectra.

-

Use the Karplus equation to relate the measured ³J(H,H) values to the dihedral angles between the coupled protons, thereby determining the ring conformation.

-

Analyze NOESY/ROESY spectra to identify key through-space interactions that confirm the assigned conformation. For example, strong NOEs between axial protons on the same face of the ring (e.g., H1ax-H3ax, H1ax-H5ax) are characteristic of a chair conformation.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to investigate the relative energies of different conformers and to complement experimental data.

3.2.1. Structure Preparation

-

Build the initial 3D structures of the α- and β-anomers of L-ribopyranose in both the ¹C₄ and ⁴C₁ chair conformations, as well as any relevant boat or skew-boat conformations. This can be done using molecular building software (e.g., Avogadro, GaussView).

-

For each conformer, perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

3.2.2. DFT Calculations

Perform all calculations using a quantum chemistry software package such as Gaussian.

-

Geometry Optimization and Frequency Calculation:

-

For each conformer, perform a full geometry optimization and frequency calculation in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

To model the behavior in solution, perform the same calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).

-

3.2.3. Data Analysis

-

From the output of the frequency calculations, extract the Gibbs free energies (G) for each conformer in the gas phase and in solution.

-

Calculate the relative free energies (ΔG) of all conformers with respect to the most stable conformer.

-

Use the Boltzmann distribution to calculate the equilibrium population of each conformer at a given temperature (e.g., 298 K).

Visualization of Conformational Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the conformational analysis of L-ribopyranose anomers.

Caption: Conformational equilibria of L-ribopyranose anomers.

Caption: Experimental workflow for NMR-based conformational analysis.

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

The conformational landscape of L-ribopyranose is characterized by a dynamic equilibrium between its α and β anomers, each predominantly adopting a ¹C₄ chair conformation in aqueous solution. The subtle interplay of steric and anomeric effects governs the relative stability of these conformers. A comprehensive understanding of this conformational behavior is essential for elucidating the structure-function relationships of ribose-containing biomolecules and for the rational design of novel therapeutics. The integrated application of high-field NMR spectroscopy and quantum mechanical calculations, as detailed in this guide, provides a robust framework for the detailed characterization of the conformational preferences of L-ribopyranose and other complex carbohydrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anomeric Effect in β-L-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In β-L-ribopyranose, this effect, arising primarily from hyperconjugation, significantly influences the equilibrium between its various chair conformations. Understanding and quantifying this effect is critical for comprehending the three-dimensional structure, stability, and biological activity of ribose-containing molecules, including nucleic acids and novel therapeutics. This guide provides a detailed examination of the theoretical underpinnings of the anomeric effect in β-L-ribopyranose, presents quantitative data from computational studies, outlines detailed experimental protocols for its characterization, and discusses its implications in modern drug development.

The Core Principle: The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, a counterintuitive finding when considering steric hindrance alone.[1][2] This stabilization is estimated to be between 4-8 kJ/mol in sugars.[2] While several theories exist, the most widely accepted explanation is rooted in a stereoelectronic interaction known as hyperconjugation.[2]

This model posits a stabilizing delocalization of electrons from a lone pair (n) on the endocyclic ring oxygen (O5) into the adjacent anti-bonding sigma orbital (σ) of the exocyclic C1-substituent bond.[2] This n → σ interaction is geometrically optimal when the lone pair and the C1-substituent bond are anti-periplanar (dihedral angle of 180°), a condition perfectly met when the substituent is in the axial position. A secondary, less dominant explanation involves the minimization of dipole-dipole repulsion between the ring oxygen and the exocyclic substituent, which is more pronounced in the equatorial conformation.[2]

Conformational Landscape of β-L-Ribopyranose

Like other pyranoses, β-L-ribopyranose exists predominantly in two chair conformations: ⁴C₁ and ¹C₄. In the case of β-L-ribopyranose, all four hydroxyl groups are in equatorial positions in the ⁴C₁ conformation, while they are all in axial positions in the ¹C₄ conformation.

Despite the apparent steric favorability of having all bulky hydroxyl groups in equatorial positions (⁴C₁), the anomeric effect complicates this picture. The C1-OH group is equatorial in the ⁴C₁ chair and axial in the ¹C₄ chair. Therefore, the anomeric effect provides a stabilizing influence on the ¹C₄ conformation, where the C1-OH is axial. However, the severe steric clash of having three other hydroxyl groups in axial positions in the ¹C₄ form generally outweighs this stabilization. As a result, the ⁴C₁ conformer remains the most populated species in solution.[3] Computational studies on the enantiomer, D-ribose, have shown that the two β-pyranose chair conformations are the lowest energy isomers.[3]

C41 [label=<

⁴C₁ Conformation

More Stable

⁴C₁ Conformation

More Stable

C14 [label=<

¹C₄ Conformation

Less Stable

¹C₄ Conformation

Less Stable

C41 -> C14 [dir=both, label=" Ring Flip"]; } /dot

Quantitative Analysis

Computational chemistry provides precise data on the energetic and geometric consequences of the anomeric effect. The data presented below is derived from high-level density functional theory (DFT) calculations on D-ribopyranose, the enantiomer of L-ribopyranose. The relative energies and geometric parameters are identical for both enantiomers.

Table 1: Relative Conformational Energies

Gas-phase calculations highlight the intrinsic stability of different conformers. The β-pyranoses in both chair conformations are found to be the most stable isomers of ribose.[3]

| Conformer/Anomer | Computational Method | Relative Gibbs Free Energy (ΔG, 298K) | Citation |

| β-D-Ribopyranose (⁴C₁) | G4 | 0.00 kJ/mol (Global Minimum) | [3] |

| β-D-Ribopyranose (¹C₄) | G4 | +0.9 kJ/mol | [3] |

| α-D-Ribopyranose (⁴C₁) | G4 | +2.5 kJ/mol | [3] |

Table 2: Geometric and Stereoelectronic Parameters from NBO Analysis

Natural Bond Orbital (NBO) analysis quantifies the key n → σ* hyperconjugative interaction responsible for the anomeric effect. A higher stabilization energy (E(2)) indicates a stronger interaction.

| Parameter | Conformation | Value | Significance | Citation |

| Stabilization Energy | ||||

| E(2) for n(O5) → σ(C1-O1) | α-anomer (axial OH) | ~13.5 kcal/mol | Strong anomeric stabilization | [4] |

| E(2) for n(O1) → σ(C1-O5) | β-anomer (equatorial OH) | ~15-17 kcal/mol | Strong exo-anomeric effect | [4] |

| Bond Lengths | ||||

| C1-O5 Bond | Axial Anomer | Shorter | Strengthened by electron delocalization | [5][6] |

| C1-O1 Bond | Axial Anomer | Longer | Weakened by σ* orbital population | [5][6] |

Note: Specific bond lengths and E(2) values can vary slightly based on the computational model used. The values presented reflect general trends observed in pyranose systems.

Experimental Methodologies

The characterization of the anomeric effect and the conformational equilibrium of β-L-ribopyranose relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying carbohydrate conformations in solution.

Detailed Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the L-ribopyranose sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O) in a 5 mm NMR tube. Ensure complete dissolution. D₂O is used to eliminate the large water solvent signal and allow for the observation of exchangeable hydroxyl protons if desired.

-

Data Acquisition :

-

Acquire a 1D ¹H NMR spectrum. The anomeric proton (H1) signals are typically found in the downfield region between δ 4.5 and 5.5 ppm.[7]

-

Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C1) signals are sensitive to configuration and appear around δ 95-100 ppm.

-

Acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals by establishing through-bond connectivities.[7]

-

-

Spectral Analysis :

-

Chemical Shift (δ) : Identify the anomeric proton signals. Typically, the β-anomeric proton resonates at a higher field (lower ppm) than the α-anomeric proton.

-

Coupling Constant (³JH1,H2) : Measure the scalar coupling constant between H1 and H2. This is the most diagnostic feature.[8] For a β-anomer in a ⁴C₁ chair, H1 and H2 are typically trans-diaxial, resulting in a large coupling constant of 7-9 Hz.[8] An α-anomer would show a smaller coupling (2-4 Hz).

-

Quantification : Integrate the signals corresponding to the anomeric protons of the α and β forms. The relative ratio of the anomers in solution can be calculated directly from these integrals.

-

Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths and angles that can serve as benchmarks for computational models.[9]

Detailed Protocol:

-

Crystallization : Grow single crystals of β-L-ribopyranose suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent system (e.g., water/ethanol).

-

Data Collection : Mount a suitable crystal on a goniometer head.[9] Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement : Process the diffraction data to obtain electron density maps. Solve the phase problem to build an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.[10] The refined structure will provide precise measurements of the C1-O5 and C1-O1 bond lengths, confirming the shortening and lengthening predicted by the anomeric effect theory.

Computational Modeling

In silico methods are essential for calculating the energies of different conformers and quantifying the underlying electronic interactions.[5]

Detailed Protocol:

-

Structure Building : Construct 3D models of the desired β-L-ribopyranose conformers (e.g., ⁴C₁ and ¹C₄ chairs) using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[5]

-

Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

Energy Analysis : Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium population.

-

NBO Analysis : Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.[11][12] This calculation will identify and quantify the stabilization energy (E(2)) associated with the key n(O5) → σ*(C1-O1) hyperconjugative interaction, providing a direct measure of the anomeric effect's electronic contribution.

Implications in Drug Development

The conformation of a carbohydrate is intrinsically linked to its biological function and its ability to bind to target receptors, such as enzymes or proteins.

-

Receptor Binding : The precise 3D arrangement of hydroxyl groups, governed by the ring conformation, is critical for molecular recognition. A drug designed to mimic a natural carbohydrate must adopt the correct conformation to ensure high-affinity binding. The anomeric effect is a key determinant of this conformation.

-

Glycosidic Linkage Stability : The anomeric effect influences the reactivity of the anomeric center. For instance, the stability of glycosidic bonds in glycoside-based drugs can be modulated by stereoelectronic effects, impacting the drug's metabolic stability and pharmacokinetic profile.

-

Rational Drug Design : Computational models that accurately account for the anomeric effect are essential for the in silico design and screening of carbohydrate-based drugs. Predicting the most stable conformation of a potential drug molecule allows for more accurate docking studies and a more rational approach to lead optimization.

Conclusion

The anomeric effect is a powerful, non-classical stereoelectronic force that dictates the structure and stability of β-L-ribopyranose. Its preference for an axial orientation of the anomeric hydroxyl group, driven by n → σ* hyperconjugation, significantly modulates the molecule's conformational equilibrium. A multi-pronged approach combining high-resolution NMR spectroscopy, X-ray crystallography, and high-level computational modeling is essential for a comprehensive understanding of this phenomenon. For scientists in drug development, a thorough grasp of the anomeric effect is indispensable for the rational design of effective and specific carbohydrate-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cigs.unimo.it [cigs.unimo.it]

- 9. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solution Equilibrium of α- and β-L-Ribopyranose: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solution equilibrium of α- and β-L-ribopyranose. It covers the quantitative aspects of the equilibrium, detailed experimental protocols for its characterization, and the significant role of L-ribose in pharmaceutical applications, particularly in the development of antiviral and anticancer nucleoside analogs.

Introduction to L-Ribopyranose and its Anomeric Equilibrium

L-ribose, a pentose (B10789219) monosaccharide, is the enantiomer of the naturally occurring D-ribose. While not found in nature, L-ribose is a critical chiral building block in the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer agents.[1][2][3] In aqueous solution, L-ribose, like its D-counterpart, exists as an equilibrium mixture of different isomeric forms. This process, known as mutarotation, involves the interconversion between the cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde form. The primary focus of this guide is the equilibrium between the two six-membered ring pyranose anomers: α-L-ribopyranose and β-L-ribopyranose.

The position of the hydroxyl group on the anomeric carbon (C1) determines whether the anomer is α or β. Understanding the distribution and interconversion kinetics of these anomers is crucial for their application in drug synthesis and for comprehending their potential biological interactions.

Quantitative Data on L-Ribopyranose Equilibrium

The equilibrium distribution of the different forms of D-ribose in aqueous solution at room temperature has been reported, and as L-ribose is its enantiomer, the equilibrium composition is expected to be identical. The majority of the sugar exists in the pyranose form.

Table 1: Equilibrium Distribution of L-Ribose Anomers in Aqueous Solution at Room Temperature

| Tautomeric Form | Anomer | Percentage at Equilibrium (%) |

| L-Ribopyranose | α | ~20% |

| β | ~56% | |

| L-Ribofuranose | α | ~6% |

| β | ~18% | |

| Open-chain | - | <1% |

Note: The data is extrapolated from studies on D-ribose.

Thermodynamic and Kinetic Parameters

Experimental Protocols for Characterizing the Anomeric Equilibrium

The determination of the anomeric equilibrium of L-ribopyranose can be achieved through several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and polarimetry.

Quantitative ¹H-NMR Spectroscopy

Principle: ¹H-NMR spectroscopy is a powerful technique for the quantitative analysis of anomers in solution. The anomeric protons of α- and β-ribopyranose resonate at distinct chemical shifts, allowing for their individual integration and the determination of their relative concentrations. For accurate quantification, it is crucial to ensure complete relaxation of the protons between scans.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of L-ribose (e.g., 10 mg) in a known volume of deuterium (B1214612) oxide (D₂O, e.g., 0.7 mL) in an NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that the mutarotation has reached equilibrium.

-

-

NMR Data Acquisition:

-

Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a pulse sequence suitable for quantitative analysis, such as a simple pulse-acquire sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest. A pre-saturation sequence (e.g., noesypr1d) can be used to suppress the residual HOD signal.[7][8]

-

Key acquisition parameters to optimize include:

-

Pulse width (e.g., 90° pulse)

-

Relaxation delay (D1): 10-30 seconds

-

Number of scans (NS): 16 or higher for good signal-to-noise ratio

-

Acquisition time (AQ): at least 3 seconds

-

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the anomeric protons of α-L-ribopyranose and β-L-ribopyranose.[9][10] The anomeric proton signals for ribose typically appear in the downfield region of the spectrum.

-

Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC can be used to separate and quantify the anomers of L-ribose. Due to the high polarity and lack of a strong chromophore in sugars, specific columns and detection methods are required. Amine-based or amide-based columns are commonly used with a mobile phase of acetonitrile (B52724) and water. Evaporative Light Scattering Detection (ELSD) is a suitable detection method for non-UV-absorbing compounds like ribose.[11][12]

Detailed Protocol:

-

Instrumentation and Columns:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water. Isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.

-

ELSD Settings:

-

Nebulizer temperature: e.g., 40 °C

-

Evaporator temperature: e.g., 60 °C

-

Gas flow rate (Nitrogen): e.g., 1.5 L/min

-

-

-

Sample Preparation and Analysis:

-

Prepare a standard solution of L-ribose in the mobile phase at a known concentration.

-

Allow the solution to equilibrate to reach mutarotational equilibrium.

-

Inject the sample into the HPLC system.

-

Identify the peaks corresponding to the α- and β-anomers based on their retention times (which may require initial identification using pure anomers if available).

-

Quantify the amount of each anomer by integrating the peak areas and comparing them to a calibration curve.

-

Polarimetry

Principle: Polarimetry measures the change in the optical rotation of a solution over time as the sugar undergoes mutarotation. By starting with a pure anomer (if available) and monitoring the optical rotation until it reaches a constant value (equilibrium), the kinetics of the mutarotation can be determined.

Detailed Protocol:

-

Instrumentation: A polarimeter with a sodium lamp (589 nm) and a thermostatted cell.

-

Procedure:

-

Calibrate the polarimeter with a blank solvent (e.g., water).

-

Prepare a solution of L-ribose of known concentration. If starting with a pure anomer, dissolve it quickly and immediately start the measurement.

-

Record the optical rotation at regular time intervals until the reading becomes constant.

-

The equilibrium concentrations of the α and β anomers can be calculated if the specific rotations of the pure anomers are known. The rate constant for mutarotation can be determined by plotting the data according to first-order kinetics.

-

Biological Relevance and Application in Drug Development

While D-ribose is a fundamental component of essential biomolecules like RNA and ATP, L-ribose is not naturally incorporated into biological systems. However, its significance in the pharmaceutical industry is substantial, primarily as a chiral precursor for the synthesis of L-nucleoside analogs.[1][2][3]

L-Nucleoside Analogs in Antiviral and Anticancer Therapy

L-nucleoside analogs are synthetic compounds that are structurally similar to natural D-nucleosides but have the opposite stereochemistry at the sugar moiety. This structural difference is key to their therapeutic effect.

Mechanism of Action:

Many L-nucleoside analogs function as chain terminators in viral DNA or RNA synthesis.[14][15][16][17] The general mechanism is as follows:

-

Cellular Uptake and Activation: The L-nucleoside analog is transported into the host cell and is phosphorylated by cellular or viral kinases to its active triphosphate form.

-

Incorporation into Viral Nucleic Acids: The viral polymerase (e.g., reverse transcriptase in HIV or RNA-dependent RNA polymerase in HCV) recognizes the L-nucleoside triphosphate as a substrate and incorporates it into the growing viral DNA or RNA chain.

-

Chain Termination: Due to the modification in the sugar ring (often the absence of a 3'-hydroxyl group in the L-configuration), the addition of the next nucleotide is blocked, leading to the termination of the nucleic acid chain.

-

Inhibition of Viral Replication: The premature termination of viral genome synthesis prevents the virus from replicating.

The L-configuration of these analogs often provides advantages such as increased resistance to degradation by cellular enzymes and a different toxicity profile compared to their D-counterparts.

Examples of Drugs Derived from L-Ribose:

-

Lamivudine (3TC): An L-nucleoside analog used in the treatment of HIV and Hepatitis B.

-

Telbivudine: An L-nucleoside analog used to treat Hepatitis B.

-

Clevudine: An L-nucleoside analog with activity against Hepatitis B.

The synthesis of these and other antiviral and anticancer drugs often starts with L-ribose, making the understanding of its chemistry and stereochemistry of paramount importance for drug development professionals.[1]

Conclusion

The solution equilibrium of α- and β-L-ribopyranose is a fundamental aspect of the chemistry of this important synthetic precursor. While quantitative data for L-ribose itself is not extensively published, the data from its enantiomer, D-ribose, provides a reliable basis for understanding its behavior in solution. The experimental protocols outlined in this guide, including NMR spectroscopy and HPLC, are robust methods for the characterization of the anomeric equilibrium. For researchers in drug development, a thorough understanding of the properties of L-ribose is essential for the design and synthesis of novel L-nucleoside analogs with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Kinetic processes in supercooled monosaccharides upon melting: Application of dielectric spectroscopy in the mutarotation studies of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 9. iq.ufrgs.br [iq.ufrgs.br]

- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of beta-L-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of beta-L-ribopyranose. A thorough understanding of the conformational preferences and thermodynamic parameters of this molecule is essential for its application in drug design, glycobiology, and related fields where molecular recognition and stability are critical. This document synthesizes quantitative data from experimental and computational studies, outlines detailed methodologies for its determination, and presents visual workflows to illustrate key concepts.

Introduction to the Thermodynamic Stability of L-Ribose

L-ribose, a pentose (B10789219) monosaccharide, is the enantiomer of the naturally abundant D-ribose. In solution, L-ribose exists as a dynamic equilibrium mixture of different isomers, including the six-membered pyranose and five-membered furanose ring structures. Each of these cyclic forms can exist as α and β anomers, which differ in the stereochemistry at the anomeric carbon (C1). The thermodynamic stability of each of these isomers dictates their relative populations at equilibrium, which in turn influences the overall physicochemical and biological properties of L-ribose solutions.

The pyranose form of L-ribose can adopt several conformations, primarily the stable chair conformations (¹C₄ and ⁴C₁) and the more flexible boat and skew-boat conformations. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. For this compound, the hydroxyl group at the anomeric center is in an equatorial position in the more stable chair conformation, which is generally favored from a steric perspective. However, the interplay of various non-covalent interactions in an aqueous environment modulates the conformational landscape.

Quantitative Thermodynamic Data

While extensive experimental thermodynamic data specifically for L-ribose is limited in the literature, the data for its enantiomer, D-ribose, is applicable as enantiomers possess identical thermodynamic properties. The following tables summarize the key thermodynamic parameters for the anomeric and conformational equilibria of ribose.

Anomeric and Tautomeric Equilibrium of L-Ribose in Aqueous Solution

At room temperature, L-ribose in an aqueous solution establishes an equilibrium between its pyranose and furanose forms, as well as the α and β anomers of each. The approximate mole fractions are presented in Table 1.

| Tautomer/Anomer | Mole Fraction (%) |

| Pyranose Forms | ~76 |

| alpha-L-Ribopyranose | ~25.3 |

| This compound | ~50.7 |

| Furanose Forms | ~24 |

| alpha-L-Ribofuranose | ~6 |

| beta-L-Ribofuranose | ~18 |

| Acyclic Form | ~0.1 |

Data derived from studies on D-ribose in aqueous solution at room temperature.[1][2]

Calculated Gas-Phase Gibbs Free Energies of D-Ribopyranose Conformers

Computational studies have provided insights into the relative stabilities of the different chair conformations of D-ribopyranose in the gas phase. These values are crucial for understanding the intrinsic stability of the conformers, absent the influence of a solvent. As enantiomers, L-ribopyranose will have identical relative free energies.

| Conformer of beta-D-Ribopyranose | Relative Gibbs Free Energy (ΔG) at 298 K (kJ/mol) |

| ¹C₄ Chair | 0.9 |

| ⁴C₁ Chair | 0.0 (Reference) |

Data from computational studies on D-ribose.[3]

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of this compound is determined through a combination of techniques that measure the equilibrium distribution of isomers and the energetic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful non-destructive method for quantifying the different tautomers and anomers of a sugar at equilibrium in solution.[4]

Objective: To determine the relative concentrations of α- and β-pyranose, α- and β-furanose, and the acyclic form of L-ribose in an aqueous solution.

Methodology:

-

Sample Preparation: A solution of L-ribose is prepared in deuterium (B1214612) oxide (D₂O) at a known concentration (e.g., 20-50 mM).

-

Equilibration: The solution is allowed to reach mutarotational equilibrium by incubating it at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours).

-

¹H NMR Spectroscopy:

-

A high-resolution NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric proton signals for each isomer are well-resolved and appear in a distinct region of the spectrum (typically 4.5-5.5 ppm).

-

The relative populations of the different isomers are determined by integrating the corresponding anomeric proton signals.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.

-

The anomeric carbon signals (C1) are particularly sensitive to the anomeric configuration and ring size, appearing in the 90-110 ppm region.

-

Integration of these signals provides a quantitative measure of the relative abundance of each isomer.[5]

-

-

Two-Dimensional (2D) NMR:

-

Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously assign the proton and carbon signals for each isomer, confirming their identity.

-

Calorimetry for Enthalpy Determination

Calorimetry is employed to measure the heat changes associated with the dissolution of crystalline this compound, which can be used to determine its enthalpy of solution and subsequently contribute to the calculation of its enthalpy of formation.

Objective: To determine the standard enthalpy of solution of crystalline this compound.

Methodology:

-

Instrumentation: An isoperibol solution calorimeter or an Isothermal Titration Calorimeter (ITC) is used.

-

Sample Preparation: A precisely weighed amount of pure, crystalline this compound is used. The solvent is typically deionized water.

-

Measurement of Enthalpy of Solution (ΔH_soln):

-

A known volume of water is placed in the calorimeter cell and allowed to reach thermal equilibrium.

-

The crystalline sugar is then added to the water, and the heat change upon dissolution is measured.

-

The enthalpy of solution is calculated from the measured heat change and the amount of substance dissolved.

-

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative thermodynamic stabilities of different conformers.

Objective: To calculate the relative Gibbs free energies of the ¹C₄ and ⁴C₁ chair conformations, as well as boat and skew-boat conformations of this compound.

Methodology:

-

Model Building: The 3D structures of the different conformers of this compound are generated.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[6] A continuum solvation model (e.g., PCM) can be included to simulate an aqueous environment.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.

-

Energy Calculation: The Gibbs free energy (G) for each conformer is calculated from the electronic energy and the thermal corrections. The relative stabilities of the conformers are then determined from their free energy differences.

Visualizations of Workflows and Equilibria

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the major chair conformations of this compound.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]

- 5. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Ribose Synthesis in Carbonaceous Planetesimals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-ribopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of beta-L-ribopyranose, a significant stereoisomer of ribose utilized in the synthesis of therapeutic nucleoside analogs. The information is presented to support research, development, and application of this important monosaccharide.

Physical Properties

This compound is the pyranose form of L-ribose, an aldopentose sugar. As the enantiomer of the naturally occurring D-ribose, it shares many physical properties, with the notable exception of its optical activity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 88-92 °C (for D-ribose) | [4] |

| Specific Rotation [α]²⁰D | +19 to +21° (c=1 in H₂O for L-ribose) | [3] |

| Solubility | Soluble in water. | [4] |

Note: As an enantiomer of D-ribose, the melting point of L-ribose is expected to be identical. The specific rotation is equal in magnitude but opposite in sign to D-ribose.

Chemical Properties and Reactivity

This compound, as a reducing sugar, exhibits reactivity characteristic of aldopentoses. The anomeric hydroxyl group and the secondary hydroxyl groups are the primary sites of chemical transformations.

Oxidation

The aldehyde group in the open-chain form of L-ribose can be oxidized. Mild oxidizing agents, such as Benedict's or Tollens' reagents, will oxidize the aldehyde to a carboxylic acid, forming L-ribonic acid.[5][6] Stronger oxidizing agents can oxidize both the aldehyde and the primary alcohol group, yielding an aldaric acid.[5][6]

Reduction

The aldehyde group of L-ribose can be reduced to a primary alcohol, yielding the sugar alcohol L-ribitol. This reduction can be achieved using reducing agents such as sodium borohydride. L-ribitol is a key intermediate in some enzymatic pathways for the production of L-ribose.[7]

Glycosylation

The anomeric hydroxyl group of this compound is reactive and can undergo glycosylation to form L-glycosides. This reaction is fundamental in the synthesis of L-nucleoside analogs, where a nitrogenous base is attached at the anomeric carbon. This process is a cornerstone of the production of various antiviral and anticancer drugs.[8]

Biological Significance

While D-ribose is a fundamental component of RNA, ATP, and various metabolic pathways in most living organisms, L-ribose is considered an "unnatural" sugar and is not typically found in biological systems.[9] However, its importance in the pharmaceutical industry is substantial. L-ribose serves as a crucial chiral precursor for the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer agents.[8][10] The stereochemistry of these L-analogs often confers them with unique pharmacological properties, including increased metabolic stability and reduced toxicity compared to their D-counterparts.[10]

Experimental Protocols & Analysis

The characterization and quantification of this compound rely on standard analytical techniques used for carbohydrates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of L-ribose.

-

Method for Analysis of Ribose and Ribitol (B610474):

-

Column: A β-cyclobond 2000 analytical column can be used to separate ribose and ribitol.[11][12]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[13]

-

Detection: Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is suitable for these non-UV absorbing compounds.[11][13]

-

Sample Preparation: Enzymatic reaction solutions can often be directly injected after quenching the reaction.[12]

-

-

Chiral Separation:

-

To separate D- and L-ribose enantiomers, a chiral column such as a Chiralpak AD-H can be utilized.[14]

-

Capillary Electrophoresis (CE)

CE offers a high-resolution method for the separation of ribose enantiomers.

-

Methodology:

-

Derivatization: Derivatization with a reagent like 7-aminonaphthalene-1,3-disulfonic acid is necessary to introduce a charge and a chromophore for detection.[11][12]

-

Electrolyte: An electrolyte solution containing a chiral selector, such as β-cyclodextrin, in a tetraborate (B1243019) buffer is used to achieve enantiomeric separation.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives.

-

¹H NMR: The proton NMR spectrum of L-ribose in D₂O shows a complex pattern of signals due to the equilibrium between the α and β anomers of both the pyranose and furanose forms.[15][16] The anomeric proton signals are typically found in the downfield region.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the different isomeric forms present in solution, allowing for detailed structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of L-ribose and its derivatives.

-

Ionization: Electrospray ionization (ESI) is commonly used for the analysis of sugars.[17]

-

Fragmentation: Collision-induced dissociation (CID) of deprotonated L-ribose typically results in the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) units.[17] Analysis of these fragmentation patterns can provide structural information.

Visualizations

Signaling Pathway and Production

The following diagram illustrates a key biological process involving L-ribose: its enzymatic production from L-arabinose, a critical pathway for generating the precursor for L-nucleoside synthesis.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H10O5 | CID 12306941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Ribose, 100 g, CAS No. 24259-59-4 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ribose - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]

- 14. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-Ribose(24259-59-4) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of L-Ribose and its Isomers

Abstract: In the realm of carbohydrate chemistry, D-sugars are overwhelmingly prevalent in nature, serving as fundamental building blocks for energy and structure. Their stereoisomers, the L-sugars, are comparatively rare. This guide provides a detailed examination of the natural occurrence of L-ribose (B16112) and its aldopentose isomers: L-arabinose, L-xylose, and L-lyxose. While most L-pentoses are scarce, L-arabinose is a notable exception, found widely in plant polysaccharides. Conversely, L-ribose, a critical precursor for the synthesis of antiviral and anticancer L-nucleoside analogs, is considered a non-natural sugar, though trace amounts have been reported in specific organisms. This document synthesizes current knowledge on the abundance of these rare sugars, details experimental protocols for their detection and quantification, and illustrates key metabolic and enzymatic pathways relevant to their synthesis and biological interactions.

Introduction to L-Pentoses

Pentoses are five-carbon monosaccharides that play crucial roles in biological systems. The stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group determines whether the sugar is in the D- (dextrorotatory) or L- (levorotatory) form. While D-ribose is a cornerstone of life as a component of RNA and energy carriers like ATP, its enantiomer, L-ribose, and other L-pentoses are found sparingly in nature. Despite their rarity, these molecules are of significant interest to researchers and pharmaceutical developers. L-nucleosides synthesized from L-ribose, for example, exhibit potent antiviral properties and are often less toxic than their D-counterparts.[1] This guide explores the natural distribution of L-ribose and its isomers, providing a foundational resource for professionals in biochemistry and drug development.

Natural Occurrence of L-Pentoses

The natural distribution of L-pentoses is sparse and varies significantly among the different isomers.

L-Ribose

L-ribose is generally considered a "rare" or "non-natural" sugar, meaning it is not found in abundance in nature and is primarily produced synthetically or via biocatalysis for research and pharmaceutical applications.[2][3] However, its complete absence from nature is not definitive. Reports indicate that L-ribose is produced as a metabolite by Escherichia coli and has been detected in the plant Medicago sativa (alfalfa).[4][5] Despite these instances, L-ribose is not a readily available free monosaccharide in any known natural source. Its primary value lies as a synthetic building block.[1][3]

L-Arabinose

In stark contrast to other L-sugars, L-arabinose is the most abundant L-pentose in nature.[6] It is a major constituent of various plant cell wall polysaccharides, including hemicellulose (such as arabinoxylans) and pectin.[7][8] L-arabinose can be released from these polymers through acid-catalyzed or enzymatic hydrolysis.[8] Due to its prevalence in agricultural side-streams, it is an important substrate for microbial conversion into value-added products.[6]

L-Xylose

L-xylose is the enantiomer of D-xylose, the second most abundant sugar in nature after glucose.[9][10] While D-xylose is a primary component of xylan (B1165943) in hemicellulose, L-xylose is exceptionally rare in nature.[9][10][11] Its synthesis is primarily achieved through chemical or enzymatic methods, such as the isomerization of L-xylulose.[12]

L-Lyxose

L-lyxose is another rare aldopentose that is not naturally abundant. It is primarily regarded as a synthetic intermediate for the production of pharmaceutical compounds.[1]

Quantitative Data on L-Pentose Abundance

Quantitative data for rare sugars is often limited to specific studies and materials. The following table summarizes available information on the concentration of L-pentoses and their common D-isomer counterparts in various natural sources.

| Sugar | Source | Component | Concentration (% of Component or Dry Weight) | Reference |

| L-Arabinose | Plant Cell Walls | Hemicellulose, Pectin | Varies widely, can be a major component | [7][8] |

| Chickpeas (Kabuli) | Total Monosaccharides | Present, but less than Glucose & Galactose | [13] | |

| D-Xylose | Birch Wood | Hemicellulose (Xylan) | ~30% | [10] |

| Spruce and Pine | Hemicellulose (Xylan) | ~9% | [10] | |

| Corncobs | Dry Weight | 2.8% | [9] | |

| L-Ribose | Medicago sativa | Plant Metabolites | Detected, but not quantified | [4][14] |

Experimental Methodologies

Accurate detection and quantification of L-pentoses require sensitive and specific analytical techniques. Furthermore, due to the rarity of L-ribose, biocatalytic production methods are essential.

Protocol 1: Analysis of Neutral Sugars by Gas Chromatography (GC)

This widely used method involves the hydrolysis of polysaccharides, reduction of the resulting monosaccharides to their corresponding alditols, and subsequent acetylation to form volatile derivatives (alditol acetates) suitable for GC analysis.[15]

Methodology:

-

Hydrolysis: The sample (e.g., purified plant cell wall material) is hydrolyzed to release monosaccharides. A common procedure uses 2M trifluoroacetic acid (TFA) at 121°C for 1 hour for non-cellulosic polysaccharides.[15] For complete hydrolysis including cellulose, a two-stage sulfuric acid procedure is used.[15]

-

Reduction: The dried hydrolysate is dissolved in a solution of sodium borohydride (B1222165) (NaBH₄) in DMSO or ammonia (B1221849) to reduce the monosaccharides to their corresponding alditols. The reaction is typically incubated for 90 minutes at 40°C.[15]

-

Acetylation: The reaction is quenched with acetic acid. The resulting alditols are then acetylated using acetic anhydride (B1165640) with 1-methylimidazole (B24206) as a catalyst for 10 minutes at room temperature.[16]

-

Extraction: The resulting alditol acetates are partitioned into an organic solvent like ethyl acetate (B1210297) or chloroform.[17][18]

-

GC Analysis: The extracted derivatives are injected into a gas chromatograph, typically equipped with a flame ionization detector (FID) and a capillary column (e.g., Silar 10C or Rtx-225).[16][17] Identification is based on retention times compared to authentic standards, and quantification is achieved using an internal standard.[15]

Protocol 2: Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for analyzing carbohydrates without the need for derivatization. It is particularly useful for complex mixtures and can be coupled with mass spectrometry (MS) for definitive identification.[19][20]

Methodology:

-

Sample Preparation: Samples containing free sugars are diluted in ultrapure water. Polysaccharides must first be hydrolyzed as described in Protocol 1.

-

Chromatographic Separation: The sample is injected into an HPAEC system equipped with a strong anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

-

Elution: Carbohydrates are eluted under high pH conditions (using a sodium hydroxide (B78521) gradient) which ionizes their hydroxyl groups. A sodium acetate gradient is often used in conjunction with sodium hydroxide to elute more tightly bound carbohydrates like oligosaccharides.[21]

-

Detection (PAD): The eluted carbohydrates are detected by a pulsed amperometric detector. This involves applying a series of electric potentials to a gold electrode, which oxidizes the analytes and generates a current proportional to their concentration.[22]

-